4-Cyano-4,4-diphenylbutanoic acid
Description
4-Cyano-4,4-diphenylbutanoic acid is a multifunctional organic compound characterized by a butanoic acid backbone substituted with two phenyl groups and a cyano group at the 4-position. Its molecular formula is inferred to be C₁₇H₁₃NO₂, with an approximate molecular weight of 263.3 g/mol (calculated based on structural analogs). The carboxylic acid group confers acidity and hydrogen-bonding capacity, while the cyano group introduces polarity and electron-withdrawing effects. The bulky diphenyl substituents enhance hydrophobicity and steric hindrance, influencing reactivity and solubility.
This compound is primarily utilized in pharmacological research and organic synthesis, serving as a precursor for bioactive molecules or materials science applications. Its structural complexity allows for diverse reactivity, including hydrolysis of the cyano group to carboxylic acid derivatives or participation in nucleophilic substitution reactions .
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-cyano-4,4-diphenylbutanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-13-17(12-11-16(19)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2,(H,19,20) |
InChI Key |
DQUMMCOKQICXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(4-Biphenylyl)butanoic Acid
- Molecular Formula : C₁₆H₁₆O₂
- Molecular Weight : 240.30 g/mol
- Functional Groups : Biphenyl (hydrophobic), carboxylic acid (acidic).
- Key Differences: Lacks the cyano group and one phenyl substituent.
- Properties: Lower polarity due to the absence of the cyano group, resulting in reduced reactivity toward nucleophiles.
- Applications : Used in organic synthesis for constructing biphenyl-containing frameworks .
2-Amino-4,4-diphenylbutanoic Acid
- Molecular Formula: C₁₆H₁₅NO₂
- Molecular Weight : 253.30 g/mol
- Functional Groups: Amino (basic, hydrogen-bonding), carboxylic acid.
- Key Differences: The amino group replaces the cyano, enabling salt formation and enhanced solubility in acidic media.
- Hazards: No specific GHS classification in provided data, but amino groups may pose reactivity risks .
4-Cyano-4'-hydroxybiphenyl
- Molecular Formula: C₁₃H₉NO
- Molecular Weight : 195.22 g/mol
- Functional Groups: Cyano (polar), hydroxyl (hydrogen-bonding).
- Key Differences : Biphenyl core with hydroxyl instead of a carboxylic acid chain.
- Hazards: Classified for skin/eye irritation (H315, H319) and oral toxicity (H302) due to combined cyano and hydroxyl effects .
(S)-3-Amino-4,4-diphenylbutanoic Acid Hydrochloride
- Molecular Formula: Not explicitly stated (likely C₁₆H₁₆ClNO₂).
- Functional Groups: Amino (basic), carboxylic acid (as hydrochloride salt).
- Key Differences: Stereospecific amino group at the 3-position and salt form improve aqueous solubility.
- Applications : Pharmaceutical research, leveraging chirality for bioactive molecule design .
Data Table: Comparative Analysis
†Inferred from structural similarity to 4-cyano-4'-hydroxybiphenyl .
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